4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid is an organic compound with the molecular formula C12H16N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a butanoic acid backbone with a 4-methylphenyl carbamoyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid typically involves the reaction of 4-methylphenyl isocyanate with butanoic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-methylphenyl)methyl]carbamoyl}amino-4-oxobutanoic acid
- Octadecanamide, N-[[(4-methylphenyl)amino]carbonyl]-
Uniqueness
4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid is unique due to its specific structure and the presence of the 4-methylphenyl carbamoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[(4-methylphenyl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)14-12(17)13-8-2-3-11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
DPRRSWHKFPYVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.